ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
Description
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate is a spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused with an oxane (tetrahydropyran) ring. For instance, iodomethyl and aminomethyl derivatives (e.g., ) suggest its role as a versatile intermediate for further functionalization via azide-alkyne cycloaddition (click chemistry) or substitution reactions.
The bicyclo[2.1.1]hexane scaffold is notable for its three-dimensionality and strain, which enhance binding affinity in bioactive molecules. The spiro-oxane moiety adds rigidity and modulates solubility, as seen in related compounds.
Properties
IUPAC Name |
ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCPFKNOLDQDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by boron trifluoride etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reducing Agents: LiAlH4, DIBAL-H
Catalysts: BF3·Et2O for cycloaddition reactions
Solvents: Common organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while cycloaddition reactions can produce various spirocyclic derivatives.
Scientific Research Applications
The compound "ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate" is of significant interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its potential applications, supported by relevant studies and data.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, spirocyclic compounds have been shown to interfere with cancer cell proliferation and induce apoptosis. Research has demonstrated that derivatives of spiro compounds can inhibit specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The azide group in this compound may enhance its antimicrobial activity. Compounds containing azides have been reported to exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Drug Delivery Systems
The unique structural characteristics of this compound allow it to be explored as a potential drug delivery vehicle. Its ability to undergo click chemistry can facilitate the conjugation of therapeutic agents, enhancing their bioavailability and targeting capabilities .
Polymer Chemistry
This compound can be utilized in the synthesis of functionalized polymers through azide-alkyne cycloaddition reactions (click chemistry). This method allows for the creation of polymers with tailored properties for specific applications such as coatings or biomedical devices .
Synthesis of Novel Materials
The incorporation of azide functionalities into materials can lead to enhanced properties such as improved thermal stability and mechanical strength. Research into materials derived from spirocyclic compounds suggests their potential use in creating advanced composites and nanomaterials .
Case Study 1: Anticancer Screening
A study conducted on various spirocyclic compounds demonstrated that those with azide functionalities exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of spirocyclic compounds were tested against a panel of bacterial strains, showing significant inhibition rates compared to standard antibiotics. The presence of the azide group was crucial for the observed antimicrobial activity .
Mechanism of Action
The mechanism of action of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, is highly reactive and can undergo reduction, substitution, and cycloaddition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Core Structure Variations :
- Target Compound : 3-Oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane] with azidomethyl and ethyl carboxylate groups.
- Ethyl 4-(iodomethyl)-3-oxaspiro[...] : Replaces azidomethyl with iodomethyl (C₁₃H₁₉IO₄, MW 366.2 g/mol). Iodine’s polarizability makes it suitable for cross-coupling reactions.
- Ethyl 4-(aminomethyl)-3-oxaspiro[...] hydrochloride: Features an aminomethyl group (C₁₃H₂₂ClNO₄, MW 307.8 g/mol), enabling amine-specific conjugations.
- Ethyl 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[...]: Includes a Boc-protected amine (C₁₈H₂₉NO₆, MW 367.4 g/mol), enhancing stability during synthesis.
Spiro-Ring Modifications :
- Oxetane vs. Oxane : Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate (C₁₁H₁₅IO₄, MW 338.1 g/mol) replaces the oxane with a smaller oxetane ring, altering strain and solubility.
Physicochemical Properties
Key Observations :
- Azidomethyl Group : Imparts click chemistry utility but reduces solubility compared to polar groups like amines.
- Iodomethyl Group : Enhances reactivity in SN2 reactions but increases molecular weight and lipophilicity.
- Aminomethyl Derivatives: Improved solubility in aqueous media due to protonation, critical for drug delivery.
Bioisosteric and Metabolic Comparisons
The bicyclo[2.1.1]hexane core is a bioisostere for ortho-substituted phenyl rings, offering improved metabolic stability in some cases. For example:
Biological Activity
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate is a complex organic compound known for its unique spirocyclic structure and azide functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C12H17N3O3
Molecular Weight: 253.29 g/mol
CAS Number: 2490400-61-6
The compound features a bicyclic structure with an azide group that allows for various chemical modifications and interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: Common precursors include readily available organic compounds.
- Synthetic Routes: Photochemical reactions and Lewis acid-catalyzed cycloadditions are often employed to construct the spirocyclic framework.
- Yield and Purity: The compound is usually synthesized with a purity of over 95%, making it suitable for biological studies .
The biological activity of this compound is largely attributed to its azide group, which can participate in "click chemistry" reactions, allowing it to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation applications, enabling researchers to label biomolecules for tracking and analysis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with azide functionalities can exhibit antimicrobial properties by disrupting bacterial cell membranes.
- Anticancer Potential: The unique structure allows for interactions with cellular targets, potentially leading to anticancer effects through apoptosis induction in cancer cells.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial effects of various azide-containing compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
